molecular formula C17H15Br2NO3 B2464049 Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate CAS No. 449788-64-1

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Cat. No.: B2464049
CAS No.: 449788-64-1
M. Wt: 441.119
InChI Key: PTSBITYXMQZCRO-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is an organic compound with the molecular formula C17H15Br2NO3 This compound is characterized by the presence of a benzoate ester group, a dibromo-substituted phenylpropane moiety, and an amide linkage

Scientific Research Applications

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .

Future Directions

Future research on compounds like this could involve exploring their potential uses in medicine, materials science, or other fields. This could involve synthesizing new derivatives of the compound, studying their properties, and testing their activities in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate typically involves a multi-step process. One common method starts with the bromination of phenylpropanoic acid to introduce the dibromo groups. This is followed by the formation of an amide bond with 4-aminobenzoic acid, and finally, esterification with methanol to yield the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted product.

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dibromo-3-phenylpropanoate
  • Methyl 2-(2,3-dibromo-3-phenylpropionamido)benzoate
  • Methyl 3-[(2S,3S)-2,3-dibromo-3-phenylpropanamido]benzoate

Uniqueness

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is unique due to the specific positioning of the dibromo groups and the amide linkage, which confer distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in closely related compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

methyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2NO3/c1-23-17(22)12-7-9-13(10-8-12)20-16(21)15(19)14(18)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSBITYXMQZCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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